N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
tb) infections . This compound features a 3-(4-methylphenyl) group, a 5-methyl substituent, and a 7-amino-linked 4-ethoxyphenyl moiety. Its structural uniqueness lies in the combination of lipophilic (4-methylphenyl) and polar (4-ethoxyphenyl) groups, which may influence both target binding and pharmacokinetic properties.
This article focuses on comparing its structure–activity relationships (SAR) and physicochemical properties with structurally related pyrazolo[1,5-a]pyrimidine analogs reported in recent literature.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-27-19-11-9-18(10-12-19)25-21-13-16(3)24-22-20(14-23-26(21)22)17-7-5-15(2)6-8-17/h5-14,25H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVPGPQDIDTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with substituted benzaldehydes and β-ketoesters under reflux conditions in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, with a molecular formula of C23H24N4O. Its molecular weight is approximately 358.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Applications
This compound has demonstrated significant anticancer properties through various mechanisms:
- Kinase Inhibition : Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit key kinases involved in cancer cell proliferation. For instance, studies have indicated that derivatives can effectively target aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent:
- Phosphodiesterase Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidines can selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Aurora Kinase Inhibition
A study evaluated the inhibitory effects of this compound on aurora kinases. The results indicated that the compound effectively reduced kinase activity, leading to decreased proliferation rates in treated cancer cells.
Case Study 2: Cytotoxicity Assessment
In a comparative analysis with other pyrazolo derivatives, this compound was tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings revealed that it exhibited significant cytotoxicity with lower IC50 values compared to standard chemotherapeutic agents.
Table 1: Biological Activities of this compound
| Activity | Mechanism | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Aurora Kinase Inhibition | Kinase inhibition | Not specified | Various cancer types |
| Cytotoxicity | Induction of apoptosis | 27.6 | MDA-MB-231 (Breast Cancer) |
| Phosphodiesterase Inhibition | Enzyme inhibition | Not specified | Inflammatory models |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations:
3-Substituent: The target compound’s 3-(4-methylphenyl) group is less electron-withdrawing than the 4-fluorophenyl in analogs 32 and 45. Fluorine’s electronegativity enhances binding to hydrophobic pockets in M. tb ATP synthase, explaining the lower IC₅₀ values of fluorinated analogs (0.09–0.12 μM vs. 0.45 μM for non-fluorinated compound 1) . The 4-methyl group in the target compound may improve metabolic stability compared to fluorine, which can undergo oxidative metabolism .
5-Substituent :
- The 5-methyl group in the target compound and compound 1 provides optimal steric bulk for binding, whereas bulkier groups (e.g., phenyl in compound 47) enhance potency but may reduce solubility .
However, pyridinyl groups improve target affinity due to hydrogen-bonding interactions .
hERG Liability :
- All analogs show >30 μM IC₅₀ for hERG inhibition, suggesting a favorable cardiac safety profile for this class .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than allyl (compound 1) or pyridinyl groups, as seen in microsomal stability assays .
- Synthetic Accessibility: The target compound can be synthesized via Suzuki–Miyaura coupling for the 3-aryl group and nucleophilic aromatic substitution for the 7-amino group, similar to methods in and .
Biological Activity
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, often abbreviated as N-EPMPPA, is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of N-EPMPPA contribute to its potential applications in various therapeutic areas, including oncology and infectious diseases.
Chemical Structure and Properties
N-EPMPPA features a fused pyrazole and pyrimidine ring structure, characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O |
| Molecular Weight | 388.46 g/mol |
| IUPAC Name | This compound |
The compound's structure includes an ethoxy group at the para position of a phenyl ring and a methyl group at the 5-position of the pyrazolo ring, which may enhance its solubility and bioavailability compared to other derivatives .
Anticancer Properties
Recent studies indicate that N-EPMPPA exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
In vitro assays demonstrated that N-EPMPPA can induce apoptosis in these cancer cells, potentially through mechanisms involving kinase inhibition . Specifically, it has been reported to target Flt3 and Jak2 kinases, which are critical in cancer signaling pathways.
Antibacterial and Antifungal Activities
N-EPMPPA also shows promise as an antibacterial agent. A study evaluating various pyrazolo derivatives found that N-EPMPPA exhibited potent activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating bacterial infections. The compound's mechanism may involve disrupting bacterial quorum sensing and biofilm formation .
Kinase Inhibition
The compound's ability to inhibit specific kinases makes it a candidate for further research in targeted cancer therapies. Kinase inhibitors are crucial in modulating signaling pathways that promote tumor growth and survival. N-EPMPPA's selective action on Flt3 and Jak2 could provide a strategic advantage in developing treatments for cancers associated with these pathways .
Case Studies
- Study on Anticancer Activity : In vitro experiments demonstrated that N-EPMPPA significantly reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis. The study utilized assays such as MTT and flow cytometry to quantify cell death and analyze apoptotic markers.
- Antibacterial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that N-EPMPPA inhibited growth effectively at low concentrations. The compound's ability to disrupt biofilm formation was highlighted as a significant finding, suggesting its utility in treating chronic infections where biofilms are prevalent.
The biological activity of N-EPMPPA is attributed to its interaction with specific molecular targets. For instance:
- Kinase Inhibition : By binding to Flt3 and Jak2 kinases, N-EPMPPA alters downstream signaling pathways that are essential for cell proliferation and survival.
- Antimicrobial Action : The compound may interfere with bacterial communication systems (quorum sensing), leading to reduced virulence and increased susceptibility to other antibiotics.
Q & A
Q. How should researchers evaluate the pharmacokinetic properties of this compound?
- Key Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and CYP450 inhibition .
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (% unbound) .
- BBB Penetration : Assess logBB values via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
